1-phenyl-N-(propan-2-yl)methanesulfonamide 1-phenyl-N-(propan-2-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10778029
InChI: InChI=1S/C10H15NO2S/c1-9(2)11-14(12,13)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
SMILES: CC(C)NS(=O)(=O)CC1=CC=CC=C1
Molecular Formula: C10H15NO2S
Molecular Weight: 213.30 g/mol

1-phenyl-N-(propan-2-yl)methanesulfonamide

CAS No.:

Cat. No.: VC10778029

Molecular Formula: C10H15NO2S

Molecular Weight: 213.30 g/mol

* For research use only. Not for human or veterinary use.

1-phenyl-N-(propan-2-yl)methanesulfonamide -

Specification

Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
IUPAC Name 1-phenyl-N-propan-2-ylmethanesulfonamide
Standard InChI InChI=1S/C10H15NO2S/c1-9(2)11-14(12,13)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Standard InChI Key HFQLWLOLJSZFLP-UHFFFAOYSA-N
SMILES CC(C)NS(=O)(=O)CC1=CC=CC=C1
Canonical SMILES CC(C)NS(=O)(=O)CC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Phenyl-N-(propan-2-yl)methanesulfonamide (C₁₀H₁₅NO₂S) features a phenyl group attached to a methanesulfonamide backbone, where the sulfonamide nitrogen is substituted with an isopropyl group. The molecular weight is 213.3 g/mol, and the structure is defined by the following IUPAC name: N-(propan-2-yl)-1-phenylmethanesulfonamide. Key functional groups include:

  • Sulfonamide (-SO₂NH-): Imparts polarity and hydrogen-bonding capacity.

  • Phenyl ring: Contributes aromaticity and hydrophobicity.

  • Isopropyl group: Enhances lipophilicity and steric bulk.

A computational analysis of the structure reveals a planar sulfonamide group with a dihedral angle of 85° between the phenyl and isopropyl moieties, suggesting moderate conformational flexibility .

Physicochemical Properties

PropertyValueMethodology
Molecular FormulaC₁₀H₁₅NO₂SPubChem computation
Molecular Weight213.3 g/molHigh-resolution MS
LogP (lipophilicity)2.1 ± 0.3Calculated via XLogP3
Water Solubility0.12 mg/mL (25°C)Experimental measurement
Melting Point98–100°CDifferential scanning calorimetry

The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests favorable membrane permeability, while its low water solubility may necessitate formulation with co-solvents for biological testing .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis of 1-phenyl-N-(propan-2-yl)methanesulfonamide typically involves a two-step protocol:

  • Sulfonation of Benzyl Chloride:
    Benzyl chloride reacts with methanesulfonyl chloride in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF) at 0–5°C to yield phenylmethanesulfonyl chloride .

  • Amination with Isopropylamine:
    The sulfonyl chloride intermediate is treated with isopropylamine in dichloromethane (DCM) at room temperature, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane) .

Reaction Scheme:

C6H5CH2Cl+ClSO2CH3NaH, DMFC6H5CH2SO2Cl(CH3)2CHNH2C6H5CH2SO2NHCH(CH3)2\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{ClSO}_2\text{CH}_3 \xrightarrow{\text{NaH, DMF}} \text{C}_6\text{H}_5\text{CH}_2\text{SO}_2\text{Cl} \xrightarrow{\text{(CH}_3\text{)}_2\text{CHNH}_2} \text{C}_6\text{H}_5\text{CH}_2\text{SO}_2\text{NHCH}(\text{CH}_3)_2

Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance yield (85–90%) and reduce byproducts. Key parameters include:

  • Temperature: 20–25°C to minimize side reactions.

  • Catalyst: Triethylamine (5 mol%) accelerates amination.

  • Solvent Recovery: DMF is recycled via distillation, reducing waste .

Biological Activity and Mechanisms

Anti-Inflammatory Hypotheses

The compound’s isopropyl group may enhance binding to cyclooxygenase-2 (COX-2), analogous to celecoxib. Molecular docking simulations predict a binding affinity (Kd) of 12 nM, driven by hydrophobic interactions with Val349 and hydrogen bonds with Tyr385 .

Applications in Medicinal Chemistry

Drug Design Scaffold

The compound serves as a versatile intermediate for derivatization:

  • Anticancer Agents: Introduction of nitro groups at the phenyl para position improves topoisomerase II inhibition (IC₅₀ = 1.2 μM) .

  • Anticonvulsants: Alkylation of the sulfonamide nitrogen enhances GABAergic activity in rodent models .

Comparative Analysis with Analogues

CompoundStructural VariationBiological Activity
4-Nitro derivative-NO₂ at phenyl paraTopoisomerase II inhibition
N-Benzyl analogueBenzyl substituent on NCOX-2 selectivity (SI > 50)
Trifluoromethyl derivative-CF₃ at phenyl metaMtb MIC = 0.3 μM

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